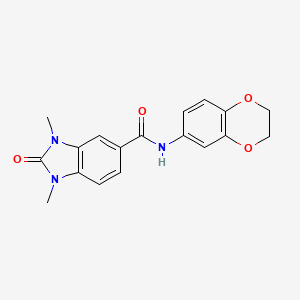
4-(1-naphthylsulfonyl)piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-naphthylsulfonyl)piperazine-2-carboxylic acid, also known as N-(1-naphthylsulfonyl)-4-piperazine-2-carboxylic acid (NPSPC), is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of piperazine and is commonly used as a research tool to investigate various biological processes.
Mécanisme D'action
The mechanism of action of NPSPC involves its binding to specific sites on target proteins, resulting in the modulation of their activity. This compound has been shown to interact with a variety of ion channels and receptors, including the 4-(1-naphthylsulfonyl)piperazine-2-carboxylic acidmethyl-D-aspartate (NMDA) receptor and the serotonin transporter.
Biochemical and Physiological Effects:
NPSPC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of receptor function. These effects have been studied extensively in vitro and in vivo, demonstrating the potential of NPSPC as a research tool for investigating various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPSPC in laboratory experiments is its ability to selectively modulate the activity of specific biological targets. This compound has been shown to have a high degree of selectivity, making it a valuable research tool for investigating the function of specific proteins.
However, one limitation of using NPSPC in laboratory experiments is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving NPSPC. One area of interest is the development of new derivatives of this compound with improved selectivity and reduced toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of NPSPC, particularly in the treatment of neurological and psychiatric disorders.
Overall, NPSPC is a valuable research tool that has the potential to advance our understanding of various biological processes. Its selective modulation of specific biological targets makes it a valuable tool for investigating the function of these targets and their potential therapeutic applications.
Méthodes De Synthèse
The synthesis of NPSPC can be achieved through a multi-step process involving the reaction of piperazine with 1-naphthylsulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
NPSPC has been used in a wide range of scientific research applications, including studies of ion channels, G protein-coupled receptors, and neurotransmitter transporters. This compound has been shown to modulate the activity of these biological targets, making it a valuable research tool for investigating their function and potential therapeutic applications.
Propriétés
IUPAC Name |
4-naphthalen-1-ylsulfonylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-15(19)13-10-17(9-8-16-13)22(20,21)14-7-3-5-11-4-1-2-6-12(11)14/h1-7,13,16H,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYADIMYFKKMFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Naphthylsulfonyl)piperazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)
![4-hydroxy-1-[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5300193.png)
![7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5300210.png)

![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5300219.png)
![(3S*,4R*)-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5300223.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoacetamide](/img/structure/B5300234.png)
![N-isopropyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(tetrahydrofuran-2-yl)thiophene-2-carboxamide](/img/structure/B5300240.png)
![methyl 2-{3-[4-(trifluoromethyl)benzoyl]piperidin-1-yl}nicotinate](/img/structure/B5300247.png)
![2-(3-methoxyphenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B5300256.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5300259.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5300267.png)
![methyl 2-{5-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5300273.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5300282.png)